Methyltridodecylammonium nitrate

説明

Methyltridodecylammonium nitrate is a chemical compound with the molecular formula C37H78N2O3 and a molecular weight of 599.03 . It is also known by the synonym Tridodecylmethylammonium nitrate . This compound is commonly used as a nitrate sensor .

Molecular Structure Analysis

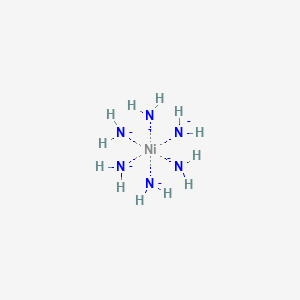

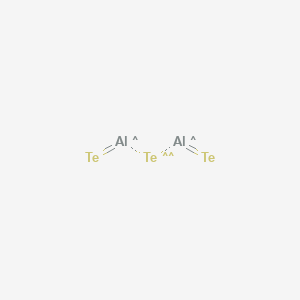

The molecular structure of Methyltridodecylammonium nitrate consists of a nitrogen atom surrounded by three dodecyl groups and one methyl group, with a nitrate ion attached to the nitrogen atom .科学的研究の応用

Soil Nitrate Sensing

Methyltridodecylammonium nitrate has been investigated for its application in soil nitrate sensing. This compound is a potential candidate for the development of nitrate ion-selective field effect transistors (ISFETs). ISFETs using membranes with methyltridodecylammonium chloride (a compound similar to methyltridodecylammonium nitrate) as the ligand have shown promising responses to nitrates at low concentrations. This technology is significant for real-time soil analysis, which is crucial in site-specific crop management and accurate quantification of spatial variation of important factors like soil nitrate levels (Birrell & Hummel, 2000).

Intracellular Nitrate Concentrations Measurement

Methyltridodecylammonium nitrate has been used in the development of nitrate-selective microelectrodes for measuring intracellular nitrate concentrations. These microelectrodes, which incorporate methyltridodecylammonium nitrate in a Polyvinylchloride matrix, have been successful in quantifying nitrate concentrations in plant cells, such as those in barley roots and Chara corallina. This application is vital for understanding the distribution and dynamics of nitrate within plant cells, providing insights into plant nitrogen metabolism (Miller & Zhen, 1991).

Nitrate Assimilation Studies

Methyltridodecylammonium nitrate has been utilized in studies focusing on nitrate assimilation in various organisms, such as Chlamydomonas reinhardtii and Aspergillus nidulans. These studies explore how different organisms utilize inorganic nitrogen sources, like nitrate and ammonium, and the genetic and enzymatic components involved in these processes. Understanding nitrate assimilation is crucial for insights into nitrogen metabolism and regulation in different organisms (Franco, Cárdenas, & Fernández, 1988), (Arst & Cove, 1969).

Safety And Hazards

将来の方向性

While specific future directions for Methyltridodecylammonium nitrate are not detailed, the field of nitrate research is advancing. For instance, the electrochemical nitrogen reduction reaction (ENRR) process is being explored as a green sustainable alternative to traditional processes for ammonia production .

特性

IUPAC Name |

tridodecyl(methyl)azanium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H78N.NO3/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;2-1(3)4/h5-37H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIVMTKBZPOVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H78N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585024 | |

| Record name | N,N-Didodecyl-N-methyldodecan-1-aminium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyltridodecylammonium nitrate | |

CAS RN |

13533-59-0 | |

| Record name | Tridodecylmethylammonium nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13533-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Didodecyl-N-methyldodecan-1-aminium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dodecanaminium, N,N-didodecyl-N-methyl-, nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)

![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)

![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)